molecular formula C19H19ClN2OS B2871493 2-(4-Chlorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone CAS No. 851805-28-2

2-(4-Chlorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone

Cat. No. B2871493
M. Wt: 358.88
InChI Key: OHCDDNACFAOAHT-UHFFFAOYSA-N
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Description

The compound “2-(4-Chlorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone” appears to be a complex organic molecule. It contains a dihydroimidazole ring, which is a five-membered ring with two nitrogen atoms. This ring is substituted with a 4-chlorophenyl group, a 4-methylphenyl group, and a methylsulfanyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.



Synthesis Analysis

Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. However, the synthesis would likely involve the formation of the dihydroimidazole ring, possibly through a cyclization reaction, followed by the introduction of the phenyl and methylsulfanyl substituents.



Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the dihydroimidazole ring and the various substituents. The electron-withdrawing nature of the chlorophenyl group could have an impact on the electronic structure of the molecule, while the methylsulfanyl group could introduce steric effects.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact chemical reactions this compound would undergo. However, the presence of the dihydroimidazole ring and the various substituents suggest that it could participate in a variety of reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and possibly even redox reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and methylphenyl groups could impact its solubility in various solvents, while the dihydroimidazole ring could influence its melting and boiling points.


Scientific Research Applications

Synthesis of Complex Molecules

Researchers have synthesized complex molecules and heterocycles, which could potentially lead to new therapeutic agents. For instance, Harano et al. (2007) explored the reaction of similar compounds with arylamines, catalyzed by BF3·Etherate, to form dihydroindolo[1,2-c]quinazoline derivatives. This process involves dehydrative cyclization, indicating a route for synthesizing complex molecular structures with potential pharmacological applications (Harano et al., 2007).

Antibacterial and Antifungal Agents

Sawant, Patil, and Baravkar (2011) discussed the synthesis and biological evaluation of 1H-imidazoles for antibacterial and antifungal uses. Starting from acid chloride and using a Friedel–Craft acylation, they synthesized ethanone derivatives that showed activity against E. coli, S. aureus, C. albicans, and C. fumigatus (Sawant, Patil, & Baravkar, 2011).

Catalysis and Material Science

Karaoğlu et al. (2016) prepared and characterized Cu(II) complexes with benzimidazole ligands, exploring their spectroscopy, electrochemistry, DFT calculations, and catecholase activity. These complexes may have implications in catalysis and material science, demonstrating the versatility of such compounds in research (Karaoğlu et al., 2016).

Novel Bioactive Molecules

Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives with potential antituberculosis and cytotoxicity properties. This work involved the Friedlander annulation and showed significant activity against Mycobacterium tuberculosis, highlighting the compound's potential in developing novel bioactive molecules (Chitra et al., 2011).

Safety And Hazards

Without specific safety data, it’s difficult to comment on the potential hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following standard safety procedures.


Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. For example, it could be of interest in medicinal chemistry if it shows promising biological activity, or in materials science if it has unique physical or chemical properties.


properties

IUPAC Name

2-(4-chlorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2OS/c1-14-2-4-16(5-3-14)13-24-19-21-10-11-22(19)18(23)12-15-6-8-17(20)9-7-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCDDNACFAOAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone

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